Tirandalydigin
Vue d'ensemble
Description
Tirandalydigin est un nouvel antibiotique à base d'acide tétramique appartenant à la famille des tirandamycines-streptolydigines. Il présente une activité significative contre les bactéries anaérobies pathogènes, ce qui en fait un composé précieux dans le domaine de la recherche antimicrobienne . This compound est caractérisé par sa partie unique de cétal bicyclique, qui est fortement modifiée par des modifications oxydatives .
Analyse Biochimique
Biochemical Properties
Tirandalydigin plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It is known to interact with cytochrome P450 monooxygenase (TamI) and flavin adenine dinucleotide-dependent oxidase (TamL) . These interactions are crucial for the oxidative tailoring of this compound, which enhances its antibacterial potency. The nature of these interactions involves hydroxylation and epoxidation processes that modify the compound’s structure, thereby increasing its efficacy against bacterial targets .
Cellular Effects
This compound exerts notable effects on various types of cells and cellular processes. It has been observed to influence cell function by inhibiting bacterial RNA polymerase, thereby disrupting transcription and leading to bacterial cell death . Additionally, this compound affects cell signaling pathways and gene expression, particularly in vancomycin-resistant Enterococcus faecalis . This compound also impacts cellular metabolism by interfering with the synthesis of essential biomolecules, leading to metabolic stress in bacterial cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with bacterial RNA polymerase, leading to enzyme inhibition . This inhibition prevents the transcription of bacterial DNA, effectively halting protein synthesis and causing cell death. Additionally, this compound undergoes oxidative modifications mediated by TamI and TamL, which enhance its binding affinity and inhibitory effects . These modifications include the addition of hydroxyl and epoxide groups that increase the compound’s potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that this compound maintains its antibacterial activity over extended periods, although some reduction in potency may occur due to gradual degradation . In vitro and in vivo studies have demonstrated that this compound continues to exert its effects on cellular function, including sustained inhibition of bacterial growth .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the antibacterial efficacy plateaus beyond a certain dosage, indicating an optimal therapeutic window for its use .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biosynthesis and oxidative modification . The compound interacts with enzymes such as cytochrome P450 monooxygenase (TamI) and flavin adenine dinucleotide-dependent oxidase (TamL), which facilitate its conversion into more potent derivatives . These metabolic pathways also involve the incorporation of hydroxyl and epoxide groups, which enhance the compound’s antibacterial properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its antibacterial effects . The distribution of this compound within tissues is influenced by its chemical properties, including its solubility and affinity for cellular membranes .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting bacterial RNA polymerase within the cytoplasm . The compound’s activity is influenced by its ability to penetrate bacterial cell walls and reach its intracellular targets . Post-translational modifications, such as hydroxylation and epoxidation, play a role in directing this compound to specific cellular compartments, enhancing its antibacterial efficacy .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de tirandalydigin implique une approche globale qui met en œuvre l'assemblage hautement énantio- et diastéréosélectif de l'unité stéréotétrade anti, anti, syn. Ce processus repose sur une réaction asymétrique de Morita–Baylis–Hillman catalysée par un alcaloïde de cinchona . La synthèse unifiée des tirandamycines et des streptolydigines, y compris la this compound, a été décrite, mettant en évidence la polyvalence des voies de synthèse .
Méthodes de production industrielle
La production industrielle de this compound implique généralement des processus de fermentation utilisant des souches spécifiques de Streptomyces. Les conditions de fermentation sont optimisées pour maximiser le rendement de this compound, suivies d'étapes d'isolement et de purification pour obtenir le composé sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions
Tirandalydigin subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. La présence d'un groupe époxyde dans this compound le rend réactif avec les sondes de thiophénol, mettant en évidence sa nature électrophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent les agents oxydants tels que la monooxygénase du cytochrome P450 et l'oxydase dépendante de la flavine adénine dinucléotide
Principaux produits formés
Les principaux produits formés à partir des réactions de this compound comprennent divers dérivés oxydés, tels que la tirandamycine A, la tirandamycine B et d'autres intermédiaires .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Mécanisme d'action
This compound exerce ses effets par une cascade oxydative en plusieurs étapes impliquant la monooxygénase du cytochrome P450 et l'oxydase dépendante de la flavine adénine dinucléotide . Ces enzymes introduisent des groupes fonctionnels qui améliorent l'activité antimicrobienne du composé. Les cibles moléculaires de this compound comprennent l'ARN polymérase bactérienne, qui est inhibée par le composé, ce qui entraîne la suppression de la croissance bactérienne .
Applications De Recherche Scientifique
Tirandalydigin has a wide range of scientific research applications:
Mécanisme D'action
Tirandalydigin exerts its effects through a multi-step oxidative cascade involving cytochrome P450 monooxygenase and flavin adenine dinucleotide-dependent oxidase . These enzymes introduce functional groups that enhance the compound’s antimicrobial activity. The molecular targets of this compound include bacterial ribonucleic acid polymerase, which is inhibited by the compound, leading to the suppression of bacterial growth .
Comparaison Avec Des Composés Similaires
Tirandalydigin est similaire à d'autres composés de la famille des tirandamycines-streptolydigines, tels que la tirandamycine A, la tirandamycine B et la streptolydigin . this compound est unique en raison de ses modifications oxydatives spécifiques, notamment la présence d'un groupe époxyde et de groupes hydroxyle supplémentaires . Ces modifications contribuent à ses propriétés antimicrobiennes distinctes et en font un composé précieux pour la recherche et le développement.
Liste des composés similaires
- Tirandamycine A
- Tirandamycine B
- Streptolydigin
Les caractéristiques structurelles uniques et la puissante activité antimicrobienne de this compound en font un composé d'un intérêt significatif dans divers domaines scientifiques.
Activité Biologique
Tirandalydigin is a novel tetramic acid antibiotic derived from the actinobacterium Streptomyces tirandis. It has garnered attention for its potential as an antimicrobial agent, particularly against pathogenic anaerobes and other Gram-positive bacteria. This article delves into the biological activity of this compound, supported by data tables, relevant case studies, and detailed research findings.
Chemical Structure and Classification
This compound belongs to the class of tetramic acids, which are characterized by a unique bicyclic structure. Its structural features are similar to those of tirandamycin and streptolydigin, which contribute to its biological properties. The compound is produced by the Streptomyces tirandis subsp. umidus, specifically strain AB 1006A-9 .
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against a range of pathogenic bacteria. The Minimum Inhibitory Concentrations (MICs) for various strains are reported as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Clostridium perfringens | 0.5 |
Streptococcus pyogenes | 1.0 |
Enterococcus faecalis | 8.0 |
Legionella pneumophila | 32.0 |
Methicillin-resistant Staphylococcus aureus (MRSA) | 25.0 |
These results indicate that this compound is particularly effective against certain Gram-positive bacteria, including MRSA, and shows promise in treating infections caused by anaerobic pathogens .
The primary mechanism through which this compound exerts its antimicrobial effects is by inhibiting bacterial RNA polymerase. This inhibition disrupts transcription processes critical for bacterial growth and survival. Studies have shown that this compound targets the initiation and elongation phases of RNA transcription, similar to other antibiotics in its class .
Case Studies
- In Vitro Efficacy Against Anaerobes : In a study examining the effectiveness of this compound against anaerobic bacteria, it was found that the compound significantly inhibited the growth of Bacteroides fragilis at concentrations as low as 1 µg/mL. This suggests its potential utility in treating infections where anaerobic bacteria are predominant .
- Resistance Studies : Research investigating the development of resistance to this compound revealed that repeated exposure did not lead to significant resistance development in Staphylococcus aureus. This characteristic is particularly advantageous for clinical applications, as it suggests a lower likelihood of treatment failure due to resistance mechanisms .
Future Directions in Research
Ongoing research aims to further elucidate the pharmacokinetics and pharmacodynamics of this compound. Investigations into its safety profile, optimal dosing regimens, and potential synergistic effects with other antibiotics are essential for establishing its therapeutic application in clinical settings.
Propriétés
IUPAC Name |
(3Z)-3-[(2E,4E,6R)-6-[(1R,3R,4S,5R)-1,4-dimethylspiro[2,9-dioxabicyclo[3.3.1]non-6-ene-8,2'-oxirane]-3-yl]-1-hydroxy-4-methylhepta-2,4-dienylidene]pyrrolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-12(5-6-15(24)18-16(25)10-23-20(18)26)9-13(2)19-14(3)17-7-8-22(11-27-22)21(4,28-17)29-19/h5-9,13-14,17,19,24H,10-11H2,1-4H3,(H,23,26)/b6-5+,12-9+,18-15-/t13-,14+,17-,19-,21-,22?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTYHWFXVSQHTQH-BWPJEIAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C=CC3(CO3)C(O2)(OC1C(C)C=C(C)C=CC(=C4C(=O)CNC4=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2C=CC3(CO3)[C@](O2)(O[C@@H]1[C@H](C)/C=C(\C)/C=C/C(=C/4\C(=O)CNC4=O)/O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114118-91-1 | |
Record name | Tirandalydigin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114118911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Tirandalydigin and what makes its structure unique?
A1: this compound is a novel antibiotic belonging to the tetramic acid family, discovered during a search for compounds active against pathogenic anaerobic bacteria. [] Its structure is particularly interesting because it combines features found in both tirandamycin and streptolydigin, hence its name. [] This hybrid structure makes it a unique member of this antibiotic family. []
Q2: What types of bacteria is this compound effective against?
A2: this compound demonstrates promising antibacterial activity against a range of microorganisms. It shows activity against many pathogenic anaerobes, streptococci, enterococci, and legionellae, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 micrograms/ml. []
Q3: Has the total synthesis of this compound been achieved?
A3: Yes, the total synthesis of this compound, along with tirandamycins A-D, has been achieved. [, ] This complex synthesis involved a highly stereoselective approach, highlighting the advances in synthetic organic chemistry. [] Notably, the synthesis of the left-hand fragment of streptolydiginone and streptolydigin has also been achieved using a common intermediate. []
Q4: How does this compound interact with thiol-containing molecules and what implications does this have for its mechanism of action?
A4: this compound, being an epoxide-bearing natural product, readily reacts with thiol probes. [] This reactivity suggests that this compound likely exerts its biological activity by covalently modifying its cellular targets through interactions with cysteine residues. [] This reactivity-guided approach using thiol probes was instrumental in identifying and isolating this compound from Salinispora and linking its production to a specific gene cluster. []
Q5: What are the potential applications of this compound beyond its antibacterial activity?
A5: The discovery and successful total synthesis of this compound have opened avenues for further research in various domains. [] Its unique structure and reactivity make it a valuable tool in chemical biology for studying protein function and developing new therapeutic strategies based on targeted covalent modification. [] Additionally, its synthesis serves as a platform for developing new synthetic methodologies and exploring the chemical space of tetramic acid antibiotics. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.